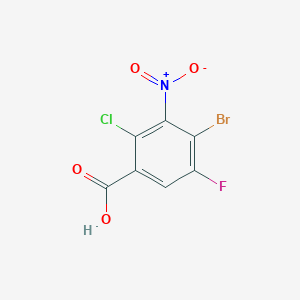

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

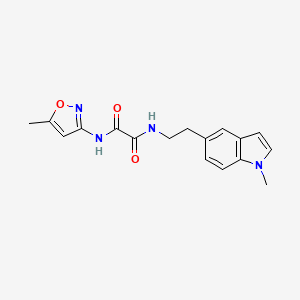

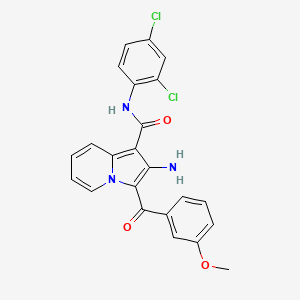

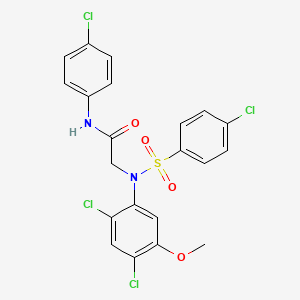

“4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid” is a compound with the CAS Number: 2567504-65-6 . It has a molecular weight of 298.45 and is a powder at room temperature .

Synthesis Analysis

The synthesis of such compounds often involves nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 376.9±42.0 °C and a predicted density of 1.967±0.06 g/cm3 .Applications De Recherche Scientifique

Role as a Building Block in Heterocyclic Oriented Synthesis

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is recognized as a multireactive building block used in heterocyclic oriented synthesis (HOS). It has been instrumental in the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are synthesized through polymer-supported o-phenylenediamines, playing a crucial role in drug discovery due to their biological and chemical significance (Křupková et al., 2013).

Crystallographic and Electronic Structure Analysis

The compound has been involved in crystallographic studies to understand its structure and interactions. For instance, its derivatives have been analyzed through X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculations. These studies reveal insights into the intermolecular interactions, crystal packing, and electronic properties of the compounds, which are vital for understanding their behavior and potential applications (Pramanik et al., 2019).

Thermodynamic Property Evaluation

The thermodynamic properties of halobenzoic acids, including the derivatives of this compound, have been critically evaluated. This involves computational chemistry methods and consistency assessments of properties determined experimentally. Such analyses are crucial for understanding the thermodynamic behavior and stability of these compounds, which can impact their industrial and scientific applications (Chirico et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s mode of action involves several chemical reactions. The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways in the body.

Pharmacokinetics

The compound’s boiling point is predicted to be 3769±420 °C, and its density is predicted to be 1967±006 g/cm3 . These properties could influence its bioavailability in the body.

Result of Action

The compound’s nitro group and halogen atoms could potentially cause various chemical reactions, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by such factors .

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUIPUQNJWHDLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)

![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)